molecular formula C7H13N3O5 B12543456 N~2~-Hydroxy-L-glutaminylglycine CAS No. 656831-35-5

N~2~-Hydroxy-L-glutaminylglycine

Cat. No.: B12543456
CAS No.: 656831-35-5
M. Wt: 219.20 g/mol
InChI Key: MYURFZKFMUGECJ-BYPYZUCNSA-N
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Description

N~2~-Hydroxy-L-glutaminylglycine is a chemical compound with the molecular formula C7H13N3O5. It is known for its role as a substrate in enzymatic reactions, particularly those involving transglutaminase enzymes. This compound is utilized in various biochemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N~2~-Hydroxy-L-glutaminylglycine can be synthesized through enzymatic reactions involving transglutaminase. The typical reaction involves the use of CBZ-L-glutaminylglycine and hydroxylamine as substrates. The reaction is carried out under specific conditions, such as a temperature of 37°C and a pH of 6.0 .

Industrial Production Methods

Industrial production of N2-Hydroxy-L-glutaminylglycine involves the purification of transglutaminase from sources such as bovine liver. The enzyme is then used to catalyze the formation of N2-Hydroxy-L-glutaminylglycine from its substrates. The purification process includes gel filtration and characterization of the enzyme’s activity under various conditions .

Chemical Reactions Analysis

Types of Reactions

N~2~-Hydroxy-L-glutaminylglycine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in reactions involving N2-Hydroxy-L-glutaminylglycine include hydroxylamine, calcium chloride, and various buffers. The reactions are typically carried out at specific temperatures and pH levels to ensure optimal enzyme activity .

Major Products Formed

The major products formed from reactions involving N2-Hydroxy-L-glutaminylglycine depend on the specific reaction conditions and reagents used. For example, the reaction with hydroxylamine results in the formation of CBZ-Gln-Gly-Hydroxamate .

Scientific Research Applications

N~2~-Hydroxy-L-glutaminylglycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-Hydroxy-L-glutaminylglycine involves its role as a substrate for transglutaminase enzymes. These enzymes catalyze the transfer of acyl groups and the formation of covalent cross-links between peptide-bound glutaminyl residues and amino groups. This process leads to the modification of proteins and the formation of isopeptide bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-Hydroxy-L-glutaminylglycine include:

Uniqueness

N~2~-Hydroxy-L-glutaminylglycine is unique due to its specific role in enzymatic reactions involving transglutaminase. Its ability to form covalent cross-links between peptide-bound glutaminyl residues and amino groups makes it a valuable compound in various biochemical and industrial applications .

Properties

CAS No.

656831-35-5

Molecular Formula

C7H13N3O5

Molecular Weight

219.20 g/mol

IUPAC Name

2-[[(2S)-5-amino-2-(hydroxyamino)-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C7H13N3O5/c8-5(11)2-1-4(10-15)7(14)9-3-6(12)13/h4,10,15H,1-3H2,(H2,8,11)(H,9,14)(H,12,13)/t4-/m0/s1

InChI Key

MYURFZKFMUGECJ-BYPYZUCNSA-N

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)NCC(=O)O)NO

Canonical SMILES

C(CC(=O)N)C(C(=O)NCC(=O)O)NO

Origin of Product

United States

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